Go 6983 vs. Gö 6976: Differentiated PKCδ and PKCμ/PKD1 Inhibition Defines Functional Outcomes
Go 6983 inhibits PKCδ with an IC50 of 10 nM, whereas Gö 6976 exhibits no measurable inhibition of PKCδ at concentrations up to 1 μM [1]. Conversely, Go 6983 shows negligible inhibition of PKCμ/PKD1 (IC50 = 20 μM), while Gö 6976 potently inhibits PKCμ/PKD1 with an IC50 of 20 nM [2]. In a functional assay using IL-6-dependent B9 plasmacytoma cells, Gö 6976 completely blocked cell proliferation, whereas Go 6983 had no effect on cell growth, demonstrating that PKCμ/PKD1 activity is required for proliferation in this model system [3].
| Evidence Dimension | PKCδ inhibition (IC50) and PKCμ/PKD1 inhibition (IC50) |
|---|---|
| Target Compound Data | Go 6983: PKCδ IC50 = 10 nM; PKCμ/PKD1 IC50 = 20 μM (20,000 nM) |
| Comparator Or Baseline | Gö 6976: PKCδ IC50 > 1 μM (no inhibition); PKCμ/PKD1 IC50 = 20 nM |
| Quantified Difference | Go 6983 inhibits PKCδ with >100-fold greater potency than Gö 6976; Gö 6976 inhibits PKCμ/PKD1 with 1,000-fold greater potency than Go 6983 |
| Conditions | In vitro kinase activity assays using recombinant PKC isoforms; cell proliferation assay in IL-6-dependent murine B9 plasmacytoma cells |
Why This Matters
This inverse selectivity profile enables researchers to isolate PKCμ/PKD1-dependent effects using Gö 6976 as a positive control and Go 6983 as a negative control, or to attribute PKCδ-dependent signaling when Go 6983 produces an effect not replicated by Gö 6976.
- [1] Karaguni E, Gschwendt M, et al. Table 1: Half-maximal inhibitory concentrations (IC50) of Gö6983, Gö6976 and PKCδ peptide inhibitor. J Physiol. 2017;595(11):3551-3569 (via PMC6332784). View Source
- [2] Table 1. Relative potencies (half-maximal inhibitory concentration in µM) of Gö6976 and Gö6983 towards phorbol ester-sensitive PKC isoforms and PKD. J Dermatol Sci. 2010;60(1):29-39 (via PMC2965187). View Source
- [3] Iankov I, Praskova M, Kalenderova S, et al. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells. Leuk Res. 2002;26(4):363-368. View Source
